molecular formula C8H7FN2O B13677756 (4-Fluoro-1H-indazol-6-yl)methanol

(4-Fluoro-1H-indazol-6-yl)methanol

Cat. No.: B13677756
M. Wt: 166.15 g/mol
InChI Key: LKZPFJDXIREUSJ-UHFFFAOYSA-N
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Description

(4-Fluoro-1H-indazol-6-yl)methanol is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1H-indazol-6-yl)methanol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole ring . The hydroxymethyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (4-Fluoro-1H-indazol-6-yl)carboxylic acid, while reduction can produce (4-Fluoro-1H-indazol-6-yl)methane.

Scientific Research Applications

(4-Fluoro-1H-indazol-6-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Fluoro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: Lacks the fluorine and hydroxymethyl groups, resulting in different chemical and biological properties.

    2H-Indazole: Another tautomer of indazole with distinct properties.

    4-Fluoro-1H-indazole: Similar structure but lacks the hydroxymethyl group.

Uniqueness

(4-Fluoro-1H-indazol-6-yl)methanol is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

(4-fluoro-1H-indazol-6-yl)methanol

InChI

InChI=1S/C8H7FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-3,12H,4H2,(H,10,11)

InChI Key

LKZPFJDXIREUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)F)CO

Origin of Product

United States

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